molecular formula C12H12N2O B2802611 1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 383135-73-7

1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B2802611
CAS No.: 383135-73-7
M. Wt: 200.241
InChI Key: HKEWBOGJSHWADR-UHFFFAOYSA-N
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Description

1-[2-(2-Pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyridine ring attached to a pyrrole ring via an ethyl chain, with an aldehyde group at the 2-position of the pyrrole ring

Preparation Methods

The synthesis of 1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without a catalyst or solvent . This reaction yields intermediate compounds, which are further processed to obtain the desired product. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of specific solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-[2-(2-Pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-[2-(2-Pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. It may also interact with enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(2-Pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-pyridin-2-ylethyl)pyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-10-12-5-3-8-14(12)9-6-11-4-1-2-7-13-11/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEWBOGJSHWADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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